5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound could be derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis
The molecular structure of this compound is complex. It has an empirical formula of C21H21NO6 and a molecular weight of 383.39 . The InChI key is RULINAWEYRMHHQ-SFHVURJKSA-N .Wissenschaftliche Forschungsanwendungen
Protective Group for Hydroxy-groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative related to the chemical structure of interest, is used as a protective group for hydroxy-groups in the synthesis of complex molecules, such as oligonucleotides. It offers compatibility with various acid- and base-labile protecting groups and can be removed under mild conditions without affecting other sensitive functionalities (Gioeli & Chattopadhyaya, 1982).
Synthesis of Thiazole Derivatives
The molecule has been utilized in the synthesis of thiazole derivatives, demonstrating its versatility in organic synthesis. This application highlights its potential in creating biologically active compounds and exploring new chemical spaces (Le & Goodnow, 2004).
Solid-Phase Peptide Synthesis
The Fmoc group, closely related to the compound , is also instrumental in the synthesis of peptides with difficult sequences. Its reversible protection of the amide bond facilitates the solid-phase synthesis of peptides, showcasing its critical role in modern peptide synthesis methodologies (Johnson et al., 1993).
Triazole-based Scaffolds
Research has explored the use of related compounds in the development of triazole-based scaffolds for the preparation of peptidomimetics or biologically active compounds. This application is pivotal in medicinal chemistry, offering a pathway to novel drug discovery and development (Ferrini et al., 2015).
Synthesis of N-alkylhydroxamic Acids
The chemical framework of interest has been applied in the efficient synthesis of N-alkylhydroxamic acids, indicating its utility in the production of diverse and structurally complex molecules. Such acids have implications in various fields, including medicinal chemistry and materials science (Mellor & Chan, 1997).
Wirkmechanismus
Mode of Action
It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group . Fmoc groups are commonly used in peptide synthesis as a protective group for the amino group . The presence of this group suggests that EN300-6737847 may interact with proteins or peptides in the body .
Pharmacokinetics
The presence of the fmoc group may influence the compound’s solubility and stability, potentially affecting its bioavailability .
Result of Action
The molecular and cellular effects of EN300-6737847’s action are currently unknown. Given the presence of the Fmoc group, it is possible that the compound could interfere with protein or peptide function, but this is purely speculative at this point .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The Fmoc group is known to be stable under a variety of conditions, suggesting that EN300-6737847 may also exhibit good stability .
Eigenschaften
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-21(10-18(19(24)25)23-28-21)12-22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAHHXOIUMJEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.